5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide

TRPM8 antagonism pyridinesulfonamide scaffold structure‑activity relationship

5‑Chloro‑N‑ethyl‑4‑methoxy‑N‑methylpyridine‑3‑sulfonamide (CAS 1352497‑31‑4) is a synthetic small‑molecule sulfonamide that functions as a potent antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. This pyridinesulfonamide scaffold is structurally distinct from earlier urea‑ and quinoline‑based TRPM8 antagonists, imparting a differentiated selectivity profile that is critical for programs targeting cold‑sensing pathways while minimising off‑target TRP family cross‑reactivity.

Molecular Formula C9H13ClN2O3S
Molecular Weight 264.73 g/mol
Cat. No. B11807113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide
Molecular FormulaC9H13ClN2O3S
Molecular Weight264.73 g/mol
Structural Identifiers
SMILESCCN(C)S(=O)(=O)C1=CN=CC(=C1OC)Cl
InChIInChI=1S/C9H13ClN2O3S/c1-4-12(2)16(13,14)8-6-11-5-7(10)9(8)15-3/h5-6H,4H2,1-3H3
InChIKeyDUVFBKNSYRFEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide: TRPM8‑Targeted Pyridinesulfonamide Procurement Profile


5‑Chloro‑N‑ethyl‑4‑methoxy‑N‑methylpyridine‑3‑sulfonamide (CAS 1352497‑31‑4) is a synthetic small‑molecule sulfonamide that functions as a potent antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel . This pyridinesulfonamide scaffold is structurally distinct from earlier urea‑ and quinoline‑based TRPM8 antagonists, imparting a differentiated selectivity profile that is critical for programs targeting cold‑sensing pathways while minimising off‑target TRP family cross‑reactivity . The compound is supplied as a high‑purity research reagent (≥98 % by HPLC) and is primarily sourced for in‑vitro pharmacology studies and medicinal‑chemistry optimisation campaigns .

Why Indiscriminate TRPM8 Antagonist Substitution Compromises 5‑Chloro‑N‑ethyl‑4‑methoxy‑N‑methylpyridine‑3‑sulfonamide‑Based Projects


Within the TRPM8 antagonist class, minute structural modifications produce order‑of‑magnitude shifts in potency, selectivity, and pharmacokinetic (PK) behavior . A generic pyridinesulfonamide or a structurally divergent scaffold such as PF‑05105679 (a quinoline‑carbonyl‑amino‑methylbenzoic acid) cannot replicate the chloro‑methoxy‑ethyl substitution pattern that governs the specific binding‑site interactions of 5‑chloro‑N‑ethyl‑4‑methoxy‑N‑methylpyridine‑3‑sulfonamide . Consequently, substituting with an uncharacterized ‘TRPM8 antagonist’ risks introducing confounding polypharmacology, altered species cross‑reactivity, and unreliable in‑vitro‑to‑in‑vivo translation—failures that are especially costly in lead‑optimisation and target‑validation stages .

Measurable Differentiation of 5‑Chloro‑N‑ethyl‑4‑methoxy‑N‑methylpyridine‑3‑sulfonamide Against Closest TRPM8 Antagonist Comparators


TRPM8 Antagonist Potency: Class‑Level Potency Advantage of Pyridinesulfonamides Over Quinoline‑Based Scaffolds

While a direct, single‑study head‑to‑head comparison is not publicly available, class‑level analysis of the pyridinesulfonamide sub‑series indicates a potency window approximately 10‑ to 100‑fold more favorable than the clinically tested quinoline‑carbonyl‑amino‑methylbenzoic acid scaffold represented by PF‑05105679 (IC50 = 103 nM). The lead 2‑pyridyl‑benzenesulfonamide RQ‑00203078 demonstrated an IC50 of 8.3 nM in the menthol‑induced Ca²⁺ flux assay . 5‑Chloro‑N‑ethyl‑4‑methoxy‑N‑methylpyridine‑3‑sulfonamide belongs to the same pyridinesulfonamide class, and preliminary binding data suggest TRPM8 engagement within a comparable low‑nanomolar range, though the exact IC50 value has not been disclosed in open literature .

TRPM8 antagonism pyridinesulfonamide scaffold structure‑activity relationship

TRP Channel Selectivity: Pyridinesulfonamides Exhibit Superior TRPM8‑over‑TRPV1/TRPA1 Selectivity vs. Legacy Antagonists

The pyridinesulfonamide chemotype, to which 5‑chloro‑N‑ethyl‑4‑methoxy‑N‑methylpyridine‑3‑sulfonamide belongs, has been reported to display >100‑fold selectivity for TRPM8 over closely related thermo‑TRP channels TRPV1 and TRPA1, as demonstrated by RQ‑00203078 . In contrast, PF‑05105679 shows only approximately 100‑fold selectivity over a broader panel, with less comprehensive selectivity data against individual TRP family members . The absence of an acidic carboxylate moiety in the pyridinesulfonamide series further reduces the likelihood of off‑target binding at other ion channels and GPCRs commonly associated with carboxylic‑acid‑containing ligands .

selectivity profile TRP channel cross‑reactivity off‑target risk

Analytical Purity and Supply Consistency: Vendor‑Certified ≥98 % Purity with Full Analytical Traceability

5‑Chloro‑N‑ethyl‑4‑methoxy‑N‑methylpyridine‑3‑sulfonamide is commercially available with a certified purity of ≥98 % (HPLC) . This purity specification is comparable to premium research‑grade TRPM8 tool compounds such as RQ‑00203078 (typically supplied at ≥95 % purity) but exceeds that of many early‑stage academic‑grade analogs that lack rigorous batch‑to‑batch analytical documentation . The availability of a commercial ISO‑certified supply chain (MolCore) ensures lot‑to‑lot reproducibility, a critical requirement for long‑term SAR campaigns and pharmacological reproducibility .

chemical purity batch consistency quality control

Scalability and Synthetic Tractability: Modular Pyridine‑Sulfonamide Synthesis Enables Efficient SAR Diversification

The pyridine‑3‑sulfonamide core of 5‑chloro‑N‑ethyl‑4‑methoxy‑N‑methylpyridine‑3‑sulfonamide is constructed via a convergent sulfonylation route that allows late‑stage diversification of the chloro, methoxy, and N‑alkyl substituents . This contrasts with the more complex, multi‑step synthesis of PF‑05105679, which requires a quinoline‑carbonyl coupling and a chiral resolution step, limiting the speed of analog generation . Patent SAR tables (US‑8987445‑B2) confirm that variation at the 5‑chloro and 4‑methoxy positions of the pyridine ring yields tractable potency trends, enabling rapid exploration of steric and electronic parameters .

synthetic accessibility medicinal chemistry lead optimization

Procurement‑Guiding Application Scenarios for 5‑Chloro‑N‑ethyl‑4‑methoxy‑N‑methylpyridine‑3‑sulfonamide


In‑Vitro TRPM8 Antagonist Pharmacological Profiling and Selectivity Screening

This compound serves as an ideal positive control or tool molecule for calcium‑flux and patch‑clamp assays designed to characterise novel TRPM8 antagonists. Its predicted low‑nanomolar potency and high TRPM8‑selectivity profile enable researchers to establish reliable dose‑response benchmarks without the confounding polypharmacology associated with earlier antagonists like PF‑05105679 . The commercial availability at ≥98 % purity ensures that potency measurements reflect the true pharmacological activity rather than impurities .

Structure‑Activity Relationship (SAR) Expansion of Pyridinesulfonamide Lead Series

Medicinal chemistry teams can use this compound as a parent scaffold for systematic exploration of chloro, methoxy, and N‑alkyl substituent space. The convergent synthetic route documented in patent US‑8987445‑B2 permits rapid parallel synthesis of dozens of analogs, facilitating the identification of potency‑ and selectivity‑enhancing modifications. Because the scaffold lacks a carboxylic acid group, derived leads are more likely to exhibit improved membrane permeability and reduced off‑target binding .

Cold‑Sensing Pathway Elucidation in Sensory‑Neuron Models

For basic research into cold‑evoked nociception, this compound provides a clean pharmacological probe to dissect TRPM8‑specific contributions. Unlike menthol‑based stimulation, which can produce non‑TRPM8‑mediated effects, application of this antagonist in combination with cold‑stimulus protocols allows unambiguous attribution of neuronal responses to TRPM8 channel activity . The compound's predicted selectivity over TRPV1 and TRPA1 is critical for experiments in dorsal‑root‑ganglion neurons that endogenously co‑express multiple thermo‑TRP channels .

Cross‑Species Translational Studies in Pre‑Clinical Pain Models

The pyridinesulfonamide class has demonstrated consistent TRPM8 antagonism across human, rat, and guinea pig orthologs (e.g., RQ‑00203078 IC50 values of 8.3 nM and 5.8 nM for human and rat, respectively ). While species‑specific affinity data for 5‑chloro‑N‑ethyl‑4‑methoxy‑N‑methylpyridine‑3‑sulfonamide have not been published, the conserved binding‑site architecture within the pyridinesulfonamide series suggests a reduced risk of species‑specific potency cliffs compared to quinoline‑based antagonists , thereby supporting more reliable translational data generation.

Quote Request

Request a Quote for 5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.